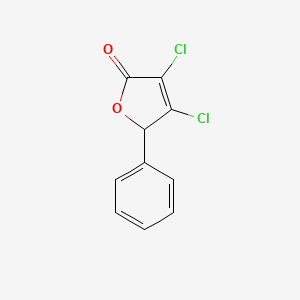

3,4-dichloro-5-phenyl-2(5H)-furanone

Description

Contextualizing the 2(5H)-Furanone Scaffold in Organic Chemistry and Biological Systems

The 2(5H)-furanone ring, an α,β-unsaturated γ-lactone, is a structural motif present in a large number of natural products and synthetic compounds. researchgate.net This scaffold is of great interest to researchers, largely because many compounds that contain it exhibit a wide array of biological activities. researchgate.netunipi.it Natural sources of 2(5H)-furanone derivatives include plants and marine organisms. mdpi.comnih.gov

The biological properties associated with the 2(5H)-furanone core are diverse and well-documented. researchgate.net Research has identified compounds with activities including:

Anti-inflammatory researchgate.netunipi.itmdpi.com

Antioxidant researchgate.netmdpi.com

Anti-HIV mdpi.com

Furthermore, certain brominated 2(5H)-furanone derivatives have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism, which can prevent the formation of biofilms by pathogenic bacteria. unipi.it The ability of various furanones to suppress biofilm formation has been a significant driver of research over the past two decades. mdpi.comresearchgate.netnih.gov

Significance of 3,4-Dihalo-2(5H)-Furanones as Reactive Intermediates and Pharmacophores

Within the broader furanone family, 3,4-dihalo-2(5H)-furanones are recognized as highly reactive molecules, making them valuable as both pharmacophores and versatile reactive intermediates in organic synthesis. mdpi.comnih.gov The high reactivity is a result of their distinct structure, which includes a carbonyl group conjugated with a carbon-carbon double bond and two labile halogen atoms at the C3 and C4 positions. mdpi.comnih.gov

This structural arrangement makes them powerful building blocks for creating more complex molecules. nih.gov The two halogen atoms have different reactivities, allowing for selective chemical transformations and the introduction of various substituents. mdpi.com For this reason, 3,4-dihalo-5-hydroxy-2(5H)-furanones are considered versatile reactants for a wide range of chemical syntheses. nih.gov

As pharmacophores, the 3,4-dihalo-2(5H)-furanone skeleton is a key component in molecules designed for therapeutic purposes. mdpi.com Derivatives have been shown to exhibit anticancer activity by inhibiting key enzymes such as kinases and topoisomerase I. mdpi.comnih.gov The confirmed bioactivity of compounds derived from this scaffold has led to continuous interest in synthesizing new derivatives with improved activity and selectivity. nih.gov

Overview of Academic Research on 3,4-Dichloro-5-phenyl-2(5H)-Furanone and its Key Analogs

Direct academic research focused extensively on this compound is limited compared to its hydroxylated analogs. However, its fundamental properties have been cataloged, providing a basis for its use in chemical synthesis.

Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 72857-85-3 | nih.gov, echemi.com |

| Molecular Formula | C₁₀H₆Cl₂O₂ | nih.gov, echemi.com |

| Molecular Weight | 229.06 g/mol | nih.gov, echemi.com |

| IUPAC Name | 3,4-dichloro-5-phenylfuran-2(5H)-one | nih.gov |

The most significant and extensively studied analogs of this compound are 3,4-dichloro-5-hydroxy-2(5H)-furanone, commonly known as mucochloric acid (MCA), and its dibromo counterpart, mucobromic acid (MBA). mdpi.comnih.gov MCA is a highly functionalized molecule that serves as a versatile starting material for a variety of chemical transformations. researchgate.net For instance, the hydroxyl group of MCA can be readily acylated with reagents like acyl chlorides or anhydrides. mdpi.com It can also be converted into a carbonate, whose labile methoxycarbonyloxy group can be smoothly substituted by other functional groups, such as amino alcohols, to create glycoconjugates. researchgate.netnih.gov The reactivity of the MCA core allows it to be used in Knoevenagel condensations and reactions with phosphines, further demonstrating its utility as a synthetic intermediate. mdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dichloro-2-phenyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZUHULHKRPPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(C(=O)O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369469 | |

| Record name | 3,4-dichloro-5-phenyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72857-85-3 | |

| Record name | 3,4-dichloro-5-phenyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dichloro 2 5h Furanone Derivatives

Synthesis of the 3,4-Dichloro-2(5H)-Furanone Core

The foundational precursor for many C5-substituted 3,4-dichloro-2(5H)-furanones is 3,4-dichloro-5-hydroxy-2(5H)-furanone, commonly known as mucochloric acid (MCA). mdpi.comnih.govnih.gov This highly functionalized and reactive molecule serves as a versatile building block for a variety of synthetic transformations. mdpi.comnih.govnih.gov

Conventional Synthetic Routes to 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid, MCA)

Historically, mucochloric acid has been synthesized through the oxidation and chlorination of furan (B31954) derivatives, most notably furfural (B47365). A prevalent method involves the reaction of furfural with manganese dioxide in the presence of hydrochloric acid, which yields MCA in the range of 59–67%. nih.gov Another established route is the oxidation of substrates like 3,4-dichlorofuran or 3,4-dichloro-2-furoic acid with concentrated nitric acid, although this method provides a lower yield of 24%. nih.gov

A simplified and direct industrial method involves the conjoint addition of chlorine and furfural to a concentrated aqueous solution of hydrochloric acid. google.com This process can be run continuously, with the mucochloric acid precipitating out of the solution upon cooling, allowing for straightforward recovery. google.com The reaction of chlorine with various C4 compounds in an aqueous medium at temperatures between 30 and 130 °C also produces mucochloric acid. google.com

| Starting Material | Reagents | Yield |

| Furfural | Manganese dioxide, Hydrochloric acid | 59–67% |

| Furfural | Chlorine, Hydrochloric acid (aqueous) | High |

| 3,4-Dichlorofuran | Nitric acid (conc.) | 24% |

| 3,4-Dichloro-2-furoic acid | Nitric acid (conc.) | 24% |

Alternative Strategies for the Preparation of 3,4-Dichloro-2(5H)-furanone Derivatives

Alternative strategies often begin with mucochloric acid itself and aim to create derivatives that are either more stable or possess a better leaving group at the C5 position for subsequent reactions. The 5-hydroxyl group of MCA can be readily converted into other functionalities. nih.gov

For instance, chlorination of the hydroxyl group using thionyl chloride with a zinc chloride catalyst produces 3,4,5-trichloro-2(5H)-furanone in yields of 46–52%. nih.govnih.gov Similarly, bromination can be achieved using reagents like gaseous HBr or 2,2,2-tribromo-benzo-1,3,2-dioxaphosphole, yielding 5-bromo-3,4-dichloro-2(5H)-furanone. nih.gov

Etherification is also a common strategy. The reaction of MCA with alcohols in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid (p-TSA) affords 5-alkoxy-3,4-dichloro-2(5H)-furanones in good yields (70–80%). mdpi.com These derivatives, particularly the 5-alkoxy and 5-halo variants, serve as key intermediates for introducing diverse substituents at the C5 position through nucleophilic substitution. mdpi.comnih.gov

Strategies for C5-Functionalization to Incorporate the Phenyl Moiety in 3,4-Dichloro-2(5H)-Furanones

The introduction of a phenyl group at the C5 position of the 3,4-dichloro-2(5H)-furanone ring is the crucial step in forming the target compound. This can be accomplished through several distinct chemical methodologies.

Direct Arylation Reactions at C5 (e.g., from Mucochloric Acid)

Direct arylation provides a straightforward method for forming the C5-phenyl bond. Mucochloric acid can react with arenes, such as benzene and its derivatives, in the presence of a Lewis or Brönsted acid catalyst. mdpi.comnih.gov This reaction proceeds as an electrophilic aromatic substitution, where the furanone moiety acts as the electrophile, attacking the electron-rich aromatic ring. mdpi.comnih.gov This method has been successfully applied using arenes like methoxybenzene and 1,3,5-trimethoxybenzene, yielding the corresponding 5-aryl derivatives in satisfactory yields of 60–73%. mdpi.comnih.gov

Nucleophilic Substitution at C5 with Phenyl-Containing Reagents

Nucleophilic substitution offers another versatile route to C5-phenyl functionalization. This strategy typically involves a two-step process. First, the 5-hydroxyl group of MCA is converted into a more labile leaving group. For example, treating MCA with methyl chloroformate yields a 5-methoxycarbonyloxy derivative. nih.govresearchgate.netdntb.gov.uaresearchgate.net This carbonate group is an excellent leaving group that can be smoothly displaced by a variety of nucleophiles. nih.govresearchgate.netdntb.gov.uaresearchgate.net

Phenol and its derivatives are effective nucleophiles for this transformation. nih.gov The 5-methyl carbonates of MCA react with substituted phenols to furnish the desired 5-phenoxy derivatives in high yields. nih.gov This approach allows for the incorporation of a wide range of substituted phenyl rings at the C5 position.

Carbon-Carbon Bond Formation Methodologies at C5 (e.g., Knoevenagel, Mukaiyama Aldol)

Advanced carbon-carbon bond-forming reactions provide powerful tools for C5 functionalization. These methods often utilize the carbonyl-like reactivity at the C5 position of the furanone ring.

Knoevenagel Condensation: 3,4-Dichloro-2(5H)-furanones can undergo a Knoevenagel-type condensation at the C5 carbon. mdpi.comnih.gov This reaction occurs with compounds that possess an active hydrogen atom, catalyzed by a Lewis acid such as indium(III) acetate, providing C5-alkylated products in good yields (60–95%). mdpi.comnih.gov The proposed mechanism involves the ring-opening of MCA, facilitated by the Lewis acid, to reveal an aldehyde functionality that then participates in the condensation. mdpi.comnih.gov

Mukaiyama Aldol (B89426) Reaction: Another effective strategy is the Mukaiyama aldol addition. mdpi.comnih.govwikipedia.org This reaction involves the Lewis acid-catalyzed addition of a silyl (B83357) enol ether to the C5 position of 3,4-dihalo-5-hydroxy-2(5H)-furanones. mdpi.comnih.gov The reaction is versatile and can be performed in various solvents, with catalysts like zinc chloride or scandium triflate yielding the best results. nih.gov The process typically starts at a low temperature (-20 °C) and is then allowed to warm to ambient temperature. mdpi.comnih.gov This methodology provides a concise route to highly functionalized γ-substituted butenolides. nih.gov

| Reaction Type | Key Reagents | Catalyst | Typical Yields |

| Direct Arylation | Arene (e.g., Methoxybenzene) | Lewis or Brönsted Acid | 60–73% |

| Nucleophilic Substitution | Phenol derivatives | Base (for carbonate formation) | High |

| Knoevenagel Condensation | Active hydrogen compounds | Lewis Acid (e.g., In(OAc)₃) | 60–95% |

| Mukaiyama Aldol Addition | Silyl enol ether | Lewis Acid (e.g., ZnCl₂, Sc(OTf)₃) | High |

Advanced Derivatization and Chemical Reactivity of 3,4-Dichloro-2(5H)-Furanone Derivatives

The 3,4-dichloro-2(5H)-furanone skeleton is a highly reactive molecule, largely due to the electron-withdrawing effects of the carbonyl group and the two labile halogen atoms on the C3 and C4 carbons. mdpi.com These features make it an excellent substrate for a variety of chemical transformations, enabling the synthesis of a diverse library of heterocyclic compounds.

Nucleophilic Substitution Reactions Involving C3 and C4 Halogen Atoms

The chlorine atoms at the C3 and C4 positions of the 2(5H)-furanone ring are susceptible to nucleophilic attack. The reactivity at these positions allows for the introduction of a wide range of functional groups, significantly altering the chemical and biological properties of the parent molecule.

Nitrogen-centered nucleophiles readily react with 3,4-dichloro-2(5H)-furanone derivatives. The course of these reactions is often dependent on the reaction conditions, the nature of the nucleophile, and the substituent at the C5 position. mdpi.comnih.gov

Primary aryl and heteroaryl amines typically engage in a Michael-type addition-elimination reaction in polar solvents, leading to the formation of 4-amino derivatives in good yields (40–90%). nih.gov In the case of 3,4-dichloro-5-hydroxy-2(5H)-furanone, also known as mucochloric acid (MCA), reactions with amino acid esters under reductive conditions can yield lactams. nih.gov

The reaction of 3,4,5-trichloro-2(5H)-furanone with sodium azide initially results in substitution at the C4 position. mdpi.comnih.gov If an excess of sodium azide is used, the chlorine atom at the C5 position is also replaced, forming a 4,5-diazido derivative. mdpi.comnih.gov Similarly, 5-alkoxy derivatives of mucochloric acid react with sodium azide to produce the corresponding 5-alkoxy-4-azido derivatives in high yields. mdpi.comnih.gov

Amino alcohols also serve as effective N-nucleophiles. For instance, after converting the C5-hydroxyl group of mucochloric acid into a more labile methoxycarbonyloxy group, amino alcohols can readily displace it to form 5-(ω-hydroxyalkylamino) derivatives. nih.govresearchgate.netmdpi.com This two-step process demonstrates a strategy to introduce amino alcohol moieties at the C5 position. nih.govresearchgate.net

The interaction with nucleobases is particularly noteworthy. Mucochloric acid can exist in equilibrium with its open-chain acyclic form, especially in the presence of a base. mdpi.comnih.gov This open form reacts with the amino groups of nucleosides like adenosine and cytidine, leading to N-alkenylation. mdpi.comnih.gov

| Furanone Derivative | N-Nucleophile | Product Description | Yield |

|---|---|---|---|

| Mucochloric Acid (MCA) | Primary Aryl/Heteroaryl Amines | 4-Amino derivatives of MCA | 40-90% nih.gov |

| 3,4,5-Trichloro-2(5H)-furanone | Sodium Azide (NaN₃) | 4-Azido-3,5-dichloro-2(5H)-furanone | N/A |

| 3,4,5-Trichloro-2(5H)-furanone | Sodium Azide (excess) | 4,5-Diazido-3-chloro-2(5H)-furanone | N/A |

| 5-Alkoxy-MCA | Sodium Azide (NaN₃) | 5-Alkoxy-4-azido derivative | Good mdpi.comnih.gov |

| 5-Methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone | Amino alcohols | 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones | 64-76% nih.gov |

Sulfur-based nucleophiles, such as mercaptans and thiophenols, also react with the 3,4-dichloro-2(5H)-furanone core. mdpi.comnih.gov The site of substitution (C3, C4, or C5) can be controlled by the reaction conditions. mdpi.com For example, the reaction of mucochloric acid with 2-mercaptoethanol can lead to substitution at either the C4 or C5 position, depending on whether basic or acidic catalysis is employed. mdpi.comnih.gov Under basic conditions with triethylamine, substitution occurs at the C4 carbon. mdpi.com Conversely, under acidic catalysis with sulfuric acid, a bis-furanone product is formed via substitution at the C5 position. mdpi.comnih.gov

Reactions with dithiols, such as propane-1,3-dithiol, in the presence of a base like triethylamine, result in the formation of bis-thioethers where two furanone units are linked at their C4 positions by the dithiol chain. butlerov.com If the reaction is conducted under acid catalysis, the substitution occurs at the C5-hydroxyl group instead. butlerov.com Aromatic thiols can also be coupled to the C5 position of mucochloric acid under acidic conditions to furnish 5-thiosubstituted derivatives in high yields (70-84%). nih.gov

The biologically relevant thiol, glutathione, has been shown to react with mucochloric acid, with substitution of the chlorine atom occurring at the C4 position. mdpi.com

| Furanone Derivative | S-Nucleophile | Conditions | Product Description |

|---|---|---|---|

| Mucochloric Acid (MCA) | 2-Mercaptoethanol | Triethylamine, Acetone | Substitution at C4 |

| Mucochloric Acid (MCA) | 2-Mercaptoethanol | H₂SO₄ (cat.), Benzene | Substitution at C5 (bis-furanone) mdpi.comnih.gov |

| MCA / 5-Alkoxy-MCA | Propane-1,3-dithiol | Triethylamine (Base) | Bis-thioether linked at C4 butlerov.com |

| Mucochloric Acid (MCA) | Propane-1,3-dithiol | Acid Catalysis | Bis-thioether linked at C5 butlerov.com |

| Mucochloric Acid (MCA) | Aromatic Thiols | Acidic | 5-Thiosubstituted derivatives nih.gov |

| Mucochloric Acid (MCA) | Glutathione | N/A | Substitution at C4 mdpi.com |

Modifications of the C5-Substituent (e.g., Hydroxyl to Aryl Transformations)

The C5 position of the 2(5H)-furanone ring is another key site for chemical modification. Starting with 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid), the hydroxyl group can be transformed into a variety of other functional groups, including esters, carbonates, and ethers. nih.gov Furthermore, under Friedel-Crafts-type conditions in the presence of Lewis or Brønsted acids, mucochloric acid can react with arenes and heteroarenes to form 5-aryl derivatives, demonstrating a direct hydroxyl to aryl transformation. mdpi.comnih.gov

The C5-hydroxyl group of mucochloric acid exhibits typical alcohol reactivity and readily undergoes acylation. nih.gov It can be esterified using acyl chlorides or anhydrides in the presence of a base. mdpi.comnih.gov Alkyl chloroformates and di-tert-butyl-dicarbonate are also effective acylating agents for this transformation. mdpi.comnih.gov

A particularly useful strategy involves converting the hydroxyl group into a carbonate, such as a methoxycarbonyl group, by reacting it with methyl chloroformate in the presence of a base. nih.govresearchgate.net This carbonate group then acts as a good leaving group, which can be smoothly displaced by nucleophiles like amino alcohols to create 5-amino derivatives. nih.govresearchgate.net

| Substrate | Reagent | Base | Product |

|---|---|---|---|

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Acyl Chlorides / Anhydrides | Generic Base | 5-Acyloxy-3,4-dichloro-2(5H)-furanone mdpi.comnih.gov |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Methyl Chloroformate | Diisopropylethylamine | 3,4-Dichloro-5-methoxycarbonyloxy-2(5H)-furanone nih.govresearchgate.net |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Di-tert-butyl-dicarbonate (Boc₂O) | N/A | 5-(tert-Butoxycarbonyloxy)-3,4-dichloro-2(5H)-furanone mdpi.comnih.gov |

The hydroxyl group at C5 can also be converted into an ether linkage. 5-Alkoxy-3,4-dichloro-2(5H)-furanones can be synthesized by reacting mucochloric acid with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with yields typically ranging from 70-80%. mdpi.comnih.gov

Phenols are also effective nucleophiles for modifying the C5 position. The 5-methyl carbonate derivatives of mucochloric acid react with substituted phenols, leading to the substitution of the carbonate group and the formation of 5-phenoxy derivatives in high yield. nih.gov

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Alcohols (ROH) | H₂SO₄ or p-TSA (catalyst) | 5-Alkoxy-3,4-dichloro-2(5H)-furanone | 70-80% mdpi.comnih.gov |

| 5-Methylcarbonate of MCA | Substituted Phenols | Promoter, CH₂Cl₂ | 5-Phenoxy derivatives | High nih.gov |

Ring Transformation Reactions to Form Other Heterocycles (e.g., Pyrrolones)

The furanone ring is a versatile precursor for the synthesis of other heterocyclic systems through ring transformation reactions. These reactions often involve nucleophilic attack and subsequent rearrangement to incorporate new atoms into the ring structure.

One significant transformation is the conversion of 3,4-dichloro-2(5H)-furanone derivatives into pyrrolones (lactams). For instance, the treatment of 3,4,5-trichloro-2(5H)-furanone with ammonium hydroxide or 3,4-dichloro-5-methoxy-2(5H)-furanone with ammonia (B1221849) leads to the formation of 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one. nih.govmdpi.com Under acidic conditions, the furanone ring can exist in equilibrium with its acyclic form, which reacts with primary amines, such as those in amino acids. nih.govmdpi.com This reaction proceeds through an adduct that eliminates water to form an imine. Subsequent reduction of the imine and intramolecular cyclization yields the final lactam product. nih.gov

Furthermore, reactions with hydrazine and its derivatives can transform the furanone ring into pyridazinone structures. When mucochloric acid (MCA) or its 5-aryl derivatives are reacted with hydrazine in aqueous acidic solutions at elevated temperatures, they yield the corresponding 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields. nih.gov

Table 1: Ring Transformation Reactions of Furanone Derivatives

| Starting Furanone Derivative | Reagent(s) | Product Heterocycle | Reference |

|---|---|---|---|

| 3,4,5-trichloro-2(5H)-furanone | Ammonium hydroxide | 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one | nih.govmdpi.com |

| 3,4-dichloro-5-methoxy-2(5H)-furanone | Ammonia | 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one | nih.govmdpi.com |

| Mucochloric acid (MCA) or its 5-aryl derivative | Hydrazine derivatives | 4,5-dihalogeno-3(2H)-pyridazinone | nih.gov |

Redox Chemistry of Furanone Derivatives

The redox chemistry of 3,4-dichloro-2(5H)-furanone derivatives is diverse, encompassing electrochemical pathways and the reduction of appended functional groups like azides.

Electrochemical methods provide a controlled way to reduce the furanone core. Specifically, 5-alkoxy derivatives of dihalomucochloric acids can be reduced on lead electrodes. nih.govmdpi.com This electrochemical reduction, performed in acetonitrile with acetic acid as a proton source, selectively removes the chlorine atom at the C4 position to yield 5-alkoxy-3-chloro-2(5H)-furanones. nih.govmdpi.com This selective dehalogenation highlights the difference in reactivity between the two chlorine atoms on the furanone ring.

Azide groups can be introduced onto the furanone ring via nucleophilic substitution and subsequently reduced to form amines, serving as a key synthetic strategy. For example, 3,4,5-trichloro-2(5H)-furanone reacts with sodium azide to substitute the chlorine atoms. nih.gov Using an excess of sodium azide allows for the replacement of chlorine at both the C4 and C5 positions, forming a 4,5-diazido derivative. nih.gov This diazido compound can then undergo reduction using reagents like tin(II) chloride (SnCl₂) in methanol, which transforms the molecule into 2-amino-3-chloromaleimide. nih.gov More general methods for reducing organic azides to primary amines include catalytic hydrogenation (H₂, Pd/C) or treatment with lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com

Phosphorylation Reactions of 3,4-Dichloro-5-hydroxy-2(5H)-furanone and Analogs

3,4-dichloro-2(5H)-furanone derivatives react with various phosphorus-based reagents, leading to the formation of phosphonium salts or phosphonates. The reaction of 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA) with diphenylchlorophosphine proceeds via two parallel pathways. tandfonline.com One pathway involves phosphorylation of the C5-hydroxyl group, while the other involves nucleophilic substitution of the chlorine atom at the C4 position to form a phosphonium salt and a phosphabetaine. tandfonline.com

Similarly, unsubstituted 3,4-dichloro-2(5H)-furanone reacts with tributylphosphine to form a double tributylphosphonium salt, where both chlorine atoms are substituted. nih.govmdpi.com In contrast, reaction of 3,4,5-trichloro-2(5H)-furanone or its 5-methoxy analog with trimethoxyphosphite follows an addition-elimination mechanism to create a phosphonate, which is the product of substitution at the C4 carbon. nih.govmdpi.com

Table 2: Phosphorylation Reactions

| Furanone Substrate | Phosphorus Reagent | Product Type | Position of Reaction | Reference |

|---|---|---|---|---|

| 3,4-dichloro-5-hydroxy-2(5H)-furanone | Diphenylchlorophosphine | Phosphorylated ether / Phosphonium salt | C5 and C4 | tandfonline.com |

| Unsubstituted 3,4-dichloro-2(5H)-furanone | Tributylphosphine | Double phosphonium salt | C3 and C4 | nih.govmdpi.com |

| 3,4,5-trichloro-2(5H)-furanone | Trimethoxyphosphite | Phosphonate | C4 | nih.govmdpi.com |

Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been successfully applied to dihalofuranone derivatives to synthesize diarylated products. nih.govmdpi.com A notable application is the synthesis of rofecoxib from 3,4-dibromo-2(5H)-furanone. nih.gov The reaction is performed stepwise. In the first step, treatment with 4-(methylsulfanyl)phenylboronic acid in a two-phase solvent system with a palladium catalyst yields a 4-aryl-3-halo derivative in high yield. nih.gov The second aryl group is then introduced in a subsequent Suzuki coupling step under similar conditions. nih.gov This sequential approach allows for the synthesis of both symmetrical and unsymmetrical 3,4-diaryl-2(5H)-furanones.

Regioselective Functionalization Techniques

The distinct reactivity of the C3, C4, and C5 positions of the 3,4-dichloro-2(5H)-furanone ring allows for highly regioselective functionalization. The choice of nucleophile, electrophile, and reaction conditions can direct substitution to a specific site.

C5 Position: The C5 carbon is susceptible to reactions with various nucleophiles and electrophiles. In the presence of Lewis or Brönsted acids, 3,4-dihalo-5-hydroxy-2(5H)-furanones react with arenes and heteroarenes, such as indole and methoxybenzene, to form a new C-C bond at the C5 position. nih.govmdpi.com Alkylation at C5 can also be achieved through Knoevenagel condensation with compounds having an active hydrogen atom, catalyzed by Lewis acids like In(OAc)₃, or via Mukaiyama aldol reactions with silylated enol ethers. nih.govmdpi.com

C4 Position: The chlorine atom at the C4 position is often more reactive towards nucleophilic substitution than the one at C3. As seen in phosphorylation reactions with trimethoxyphosphite, substitution occurs selectively at C4. nih.govmdpi.com Similarly, reactions with sulfur nucleophiles like 2-mercaptoethanol under basic conditions on 5-alkoxy-3,4-dichloro-2(5H)-furanone result in substitution of the 4-chlorine atom. mdpi.com

C3 vs. C4 Selectivity: The differential reactivity of the C3 and C4 halogens is central to the regioselective synthesis of complex molecules. The Suzuki coupling on 3,4-dibromo-2(5H)-furanone first substitutes the C4-bromo group, followed by the C3-bromo group, enabling the controlled construction of 3,4-diaryl structures. nih.gov Depending on the reaction conditions with reagents like thioglycolic acid, substitution products at C3, C4, or C5 can be obtained from mucochloric acid. mdpi.com This tunability makes these furanone derivatives valuable and versatile synthetic intermediates.

Computational and Theoretical Investigations of 3,4 Dichloro 5 Phenyl 2 5h Furanone and Analogs

Quantum Chemical Analysis of Reaction Pathways and Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms and reactivity of furanone derivatives. researchgate.netnih.gov While specific quantum chemical analyses of the reaction pathways for 3,4-dichloro-5-phenyl-2(5H)-furanone are not extensively documented in the available literature, studies on analogous 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids) and other substituted furanones offer a solid foundation for understanding its reactivity. mdpi.comnih.gov

The reactivity of the 2(5H)-furanone ring is largely dictated by the substituents at the C3, C4, and C5 positions. The two chlorine atoms in this compound are electron-withdrawing, which influences the electrophilicity of the carbon atoms in the furanone ring. The phenyl group at the C5 position also plays a significant role in the molecule's electronic properties and steric hindrance.

Studies on related compounds, such as 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid), reveal that these molecules can exist in equilibrium between a cyclic furanone form and an open-chain acidic form. mdpi.comnih.gov This equilibrium is sensitive to the solvent and the presence of bases. The reaction pathways of these compounds often involve nucleophilic substitution at the C4 and C5 positions. For instance, reactions with phosphines have been shown to result in the substitution of the chlorine atoms. mdpi.com

DFT calculations on furan (B31954) derivatives have been employed to analyze their structural characteristics and reactive sites. researchgate.net Such calculations can predict the condensed Fukui functions, which help in identifying the atoms most susceptible to nucleophilic or electrophilic attack. nih.gov For this compound, it is anticipated that the C4 position would be a primary site for nucleophilic attack, leading to the displacement of a chloride ion. The stability of intermediates and the energy barriers for different reaction pathways can be calculated to predict the most likely reaction products.

Molecular Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the interaction between a ligand and its protein target, providing insights into the binding affinity and the nature of the interactions.

The ether-à-go-go-1 (Eag-1) potassium channel is a promising target for cancer therapy as its expression is typically limited to the brain but is aberrantly expressed in a high percentage of solid tumors. A theoretical study evaluated a series of furanone derivatives as potential inhibitors of the Eag-1 channel, using the 7CN1 protein as a model. ccij-online.org Although this compound was not explicitly included in this study, the findings for other furanone derivatives provide a strong rationale for its potential as an Eag-1 inhibitor. The study revealed that several furanone derivatives exhibited lower inhibition constants (Ki) compared to known Eag-1 inhibitors like astemizole, suggesting they could be potent inhibitors. ccij-online.org

The interactions between the furanone derivatives and the 7CN1 protein surface were found to involve various amino acid residues. ccij-online.org This suggests that the furanone scaffold is a viable starting point for the design of novel Eag-1 inhibitors.

The binding affinity of a ligand to its target is a critical determinant of its biological activity. Molecular docking simulations can estimate the binding energy and identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

In the aforementioned study on furanone derivatives as Eag-1 inhibitors, the thermodynamic parameters of the interactions were calculated. ccij-online.org The data indicated that the binding of these derivatives to the 7CN1 protein is an energetically favorable process. For instance, several derivatives showed negative binding energies, indicating a spontaneous binding process. The inhibition constants (Ki) for some of the tested furanone derivatives were found to be in the nanomolar range, signifying strong binding affinity. ccij-online.org

Table 1: Thermodynamic Parameters of Furanone Derivatives with 7CN1 Protein Surface This table is based on data from a study on various furanone derivatives and does not include this compound.

| Furanone Derivative | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) |

|---|---|---|

| Derivative 7 | -8.5 | 1.2 |

| Derivative 12 | -8.2 | 2.5 |

| Derivative 16 | -8.0 | 4.0 |

| Derivative 20 | -8.8 | 0.6 |

| Derivative 25 | -9.1 | 0.3 |

| Derivative 26 | -8.7 | 0.8 |

| Derivative 29 | -8.4 | 1.6 |

| Derivative 30 | -8.6 | 1.0 |

The interactions of these furanone derivatives with the protein surface were characterized by the involvement of specific amino acid residues, which could be extrapolated to predict the binding mode of this compound. ccij-online.org

Theoretical Pharmacokinetic Profiling

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. Computational methods are increasingly used to predict these properties early in the drug discovery process.

The oral bioavailability of a drug is largely dependent on its absorption from the gastrointestinal (GI) tract. Computational models, such as the BOILED-Egg model, can predict GI absorption based on the lipophilicity and polarity of a molecule. amazonaws.com While a specific prediction for this compound is not available, the general principles of these models can be applied. The predicted XLogP3 value for this compound is 3.1, which suggests a moderate level of lipophilicity. nih.gov This value falls within a range that is often associated with good oral absorption.

Experimental studies on a related compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2-[5H] furanone (MX), have shown that it can be absorbed from the rat small intestine, although the absorption was limited. nih.gov This suggests that furanone derivatives can cross the intestinal barrier.

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of xenobiotics, including drugs. nih.gov Predicting the metabolic fate of a compound is crucial to understanding its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.

In silico tools can predict the site of metabolism (SOM) by considering factors such as the reactivity of different parts of the molecule and their accessibility to the active site of CYP enzymes. nih.gov For this compound, potential sites of metabolism include the phenyl ring, which could undergo hydroxylation, and the furanone ring itself. The chlorine atoms may also be subject to metabolic transformation. Ligand-based and structure-based computational models are available to predict which CYP isoforms are most likely to metabolize a given compound. nih.gov A detailed computational study would be required to predict the specific metabolites of this compound and the CYP enzymes involved.

Analytical Methodologies for Research and Characterization of 3,4 Dichloro 5 Phenyl 2 5h Furanone and Its Derivatives

Spectroscopic Characterization Techniques (e.g., NMR Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental for the unambiguous identification and structural confirmation of 3,4-dichloro-5-phenyl-2(5H)-furanone and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure.

¹H NMR: Provides information about the number and types of protons and their connectivity. For the parent compound, this compound, characteristic signals would be expected for the proton at the C5 position and the protons of the phenyl group.

¹³C NMR: Reveals the carbon framework of the molecule. Distinct signals would correspond to the carbonyl carbon (C2), the olefinic carbons (C3 and C4), the stereogenic center (C5), and the carbons of the phenyl ring. Spectral data for related compounds like 3,4-dichloro-5-hydroxy-2(5H)-furanone have been reported and serve as a reference. chemicalbook.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition and to gain structural insights through fragmentation patterns. Electron Ionization (EI) is a common technique. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (229.06 g/mol ) guidechem.com. The characteristic isotopic pattern of the two chlorine atoms would be a key identifier. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. researchgate.net

Table 1: Summary of Spectroscopic Techniques for Furanone Characterization

| Technique | Information Provided | Typical Application for this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Confirmation of phenyl and C5 proton signals. |

| ¹³C NMR | Carbon skeleton and functional groups. | Identification of carbonyl, olefinic, and aromatic carbons. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Determination of molecular ion peak and chlorine isotopic pattern. |

| High-Resolution MS | Precise molecular weight and elemental formula. | Unambiguous confirmation of the chemical formula C₁₀H₆Cl₂O₂. |

Chromatographic Separation and Quantification Methods (e.g., GC-MS/MS, GC-HRMS)

Chromatographic techniques are essential for separating furanone derivatives from complex mixtures and for their precise quantification. Gas chromatography (GC) coupled with mass spectrometry is a powerful and widely used approach. huji.ac.il

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high selectivity and sensitivity for quantifying trace levels of furanones. nih.gov The use of a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode allows for the specific detection of the target analyte even in complex matrices by monitoring a specific parent-to-daughter ion transition, thereby minimizing interferences. nih.gov Methods have been developed for the simultaneous analysis of furan (B31954) and its derivatives, achieving separation in under 10 minutes using columns like the HP-5MS. nih.govresearchgate.net

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS): GC-HRMS is another highly selective and sensitive method. It is particularly useful for identifying unknown furanone derivatives and for confirming the identity of target compounds with high confidence, which is crucial in areas like the analysis of disinfection by-products in drinking water. researchgate.net

Analysis of furanones can be challenging due to their potential for thermal instability. who.int Therefore, careful optimization of GC inlet temperature and temperature programs is necessary to prevent degradation during analysis.

Table 2: Typical GC-MS Parameters for Furanone Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | HP-5MS (or equivalent) | Separation of analytes based on polarity and boiling point. researchgate.net |

| Injector Temperature | 250-280 °C (optimized) | Volatilization of the sample without thermal degradation. nih.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. nih.gov |

| Oven Program | Ramped temperature program (e.g., 32°C to 200°C) | Elution of compounds with a wide range of boiling points. nih.gov |

| Detector | Mass Spectrometer (MS, MS/MS, HRMS) | Identification and quantification of eluting compounds. |

Derivatization Techniques for Enhanced Detection and Quantification

Derivatization is a chemical modification process used to improve the analytical properties of a compound for GC analysis. semanticscholar.org For furanones, particularly those with active hydrogen atoms (e.g., hydroxyl groups), derivatization can increase volatility, improve thermal stability, and enhance detector response. nih.govgcms.cz

Common derivatization strategies for related furanones include:

Alkylation (e.g., Methylation): This involves replacing an active hydrogen with an alkyl group. For hydroxylated furanones like the disinfection byproduct MX, methylation with acidic methanol is a routine step before GC-MS analysis. who.int

Silylation: This is one of the most common derivatization techniques in GC, where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. researchgate.net Silylation masks polar functional groups, reducing adsorption and improving peak shape. gcms.cz

Acylation: This process introduces an acyl group. Reagents like N-methyl-bis-trifluoroacetamide (MBTFA) have been used to create trifluoroacylated derivatives of hydroxylated furanones, resulting in stable compounds with excellent chromatographic properties and low detection limits. researchgate.net

The choice of derivatization reagent depends on the specific functional groups present in the furanone derivative being analyzed. gcms.cz

Table 3: Common Derivatization Reagents for GC Analysis of Furanones

| Reagent Class | Example Reagent | Target Functional Group | Benefit |

|---|---|---|---|

| Alkylation | Acidic Methanol | Hydroxyl (-OH) | Increases volatility and stability. who.int |

| Silylation | BSTFA | Hydroxyl (-OH), Amine (-NH) | Masks polar groups, improves peak shape. |

| Acylation | MBTFA | Hydroxyl (-OH) | Creates stable, volatile derivatives for sensitive detection. researchgate.net |

In Vitro Biological Assay Methodologies (e.g., Cell Viability Assays, Enzyme Inhibition Assays)

To understand the biological effects of this compound and its derivatives, a variety of in vitro assays are employed. These assays can determine the compound's cytotoxicity, its effect on specific enzymes, and other cellular activities.

Cell Viability Assays: These assays are used to assess the cytotoxic or cytostatic effects of a compound on cultured cells. Common methods include:

MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.

AlamarBlue Assay: A redox indicator that fluoresces and changes color in response to cellular metabolic reduction.

Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells. Derivatives of the related mucochloric acid have demonstrated cytotoxic activity against murine colon cancer cell lines. nih.gov

Enzyme Inhibition Assays: These assays determine if a compound can inhibit the activity of a specific enzyme. The methodology depends on the enzyme being studied. For example, fluorimetric assays have been used to test the inhibitory effects of furanoid compounds on major drug-metabolizing cytochrome P450 (CYP450) isoforms. researchgate.net Such studies can reveal potential mechanisms of action or drug-drug interactions.

Table 4: Examples of In Vitro Biological Assays for Furanones

| Assay Type | Example Method | Purpose | Finding for Furanone Derivatives |

|---|---|---|---|

| Cell Viability | MTT Assay | To quantify cellular metabolic activity as a measure of cytotoxicity. | Some derivatives show cytotoxicity against cancer cells. nih.gov |

| Enzyme Inhibition | Fluorimetric CYP450 Assay | To measure the inhibition of specific drug-metabolizing enzymes. | Certain furanoid terpenoids exhibited low-grade direct inhibition of CYP450 isoforms. researchgate.net |

Biofilm Formation and Quorum Sensing Inhibition Assays

Furanone compounds are widely investigated for their ability to interfere with bacterial communication (quorum sensing) and prevent the formation of biofilms, which are communities of bacteria that are often resistant to antibiotics. nih.govmdpi.comnih.gov

Quorum Sensing (QS) Inhibition Assays: These assays measure the ability of a compound to block QS signaling pathways. A common approach is to use bacterial reporter strains that produce a measurable signal, such as light or color, in response to QS molecules.

Vibrio harveyi Bioluminescence Assay: This bacterium uses QS to regulate bioluminescence. A reduction in light output in the presence of a test compound, without inhibiting bacterial growth, indicates QS inhibition. ucc.ieresearchgate.net

Chromogenic Reporter Strains: Strains of Chromobacterium violaceum or engineered E. coli can be used, where the inhibition of pigment (violacein) or β-galactosidase production indicates QS antagonism. nih.gov

Biofilm Formation Inhibition Assays: These assays quantify the effect of a compound on the ability of bacteria to form biofilms on surfaces.

Crystal Violet Staining: This is a simple and widely used method where biofilms grown in microtiter plates are stained with crystal violet. The amount of retained stain, measured spectrophotometrically, corresponds to the amount of biofilm. scispace.com

Confocal Laser Scanning Microscopy (CLSM): CLSM allows for the three-dimensional visualization and structural analysis of biofilms, providing more detailed information than simple quantification methods. nih.gov

Studies on various halogenated furanones have shown significant inhibition of biofilm formation in bacteria like Bacillus subtilis. researchgate.netnih.gov The minimum inhibitory concentration (MIC) and the minimum biofilm inhibitory concentration (MBIC) are key parameters determined in these studies. scispace.com

Table 5: Research Findings on Biofilm Inhibition by Furanone Derivatives against B. subtilis

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Biofilm Inhibitory Concentration (MBIC) (µg/mL) |

|---|---|---|

| F12 | >500 | 10 |

| F15 | >500 | 10 |

| F94 | 250 | 10 |

(Data sourced from studies on sulfur-containing 2(5H)-furanone derivatives) nih.govscispace.comnih.gov

Applications in Chemical Synthesis and Medicinal Chemistry Research

Synthetic Building Blocks for Complex Organic Molecules

The reactivity of the 3,4-dichloro-5-phenyl-2(5H)-furanone scaffold allows for selective and diverse chemical transformations, establishing it as a crucial intermediate for constructing complex molecular architectures. nih.govnih.gov The two chlorine atoms on the furanone ring exhibit different reactivities, enabling sequential and controlled modifications. nih.gov

The 3,4-dihalo-2(5H)-furanone framework serves as a versatile starting material for the synthesis of various heterocyclic systems. A key transformation involves the conversion of the furanone ring into other heterocyclic structures, such as pyrrolinones. For instance, the reaction of 3,4,5-trichloro-2(5H)-furanone with ammonia (B1221849) can yield 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one. mdpi.com This transformation highlights the ability of the furanone core to undergo ring-opening and subsequent recyclization with nitrogen nucleophiles to form nitrogen-containing heterocycles.

Furthermore, derivatives of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid, MCA) can be reacted with amino alcohols to produce 5-(ω-hydroxyalkylamino) derivatives. nih.govresearchgate.net These intermediates are valuable for further synthetic elaborations, demonstrating the utility of the furanone core in building diverse molecular libraries. The synthesis of furanone and pyrrolone derivatives has been explored for developing potential non-steroidal anti-inflammatory agents, starting from related furanone scaffolds. science.gov

The strategic importance of the 3,4-dihalo-2(5H)-furanone scaffold is underscored by its application as a key intermediate in the total synthesis of biologically active natural products.

Rubrolides: These are a class of natural products that feature a 2(5H)-furanone core. The synthesis of rubrolide analogs has utilized 3,4-dihalo-5-hydroxy-2(5H)-furanones as starting materials. nih.gov The inherent reactivity of the dihalo-furanone system allows for the introduction of various substituents required to build the complex structures of these natural products. nih.gov

Nostoclides: A formal total synthesis of Nostoclides I and II, which are cytotoxic (Z)-5-ylidene-2(5H)-furanone derivatives, has been successfully achieved starting from 3,4-dibromo-2(5H)-furanone. thieme-connect.com The synthesis involved a multi-step sequence that included two palladium-catalyzed cross-coupling reactions to introduce the necessary side chains onto the furanone ring, showcasing the power of this building block in natural product synthesis. thieme-connect.com

Table 1: Application of 3,4-Dihalo-2(5H)-Furanone in Natural Product Synthesis

| Starting Material | Natural Product Target | Key Synthetic Strategy |

|---|---|---|

| 3,4-Dibromo-2(5H)-furanone | Nostoclides I and II | Palladium-catalyzed cross-coupling reactions thieme-connect.com |

Rational Design and Development of Novel Bioactive Agents

The 2(5H)-furanone ring is a recognized pharmacophore present in numerous natural and synthetic compounds with a wide spectrum of biological activities. nih.govmdpi.com This has spurred significant interest in using the this compound scaffold for the rational design of new therapeutic agents. nih.gov

The furanone core has been successfully incorporated into molecules designed to target specific biological pathways involved in cancer and inflammation.

Anticancer Agents: A variety of 3,4-diaryl-2(5H)-furanone derivatives have been synthesized and shown to possess potent cytotoxic activities against several cancer cell lines. nih.gov For example, certain 3,4,5-trimethoxyphenyl-substituted furanones exhibited ED50 values of less than 20 nM. nih.gov The anticancer activity of 3,4-dihalogeno-2(5H)-furanone derivatives is linked to their ability to inhibit key enzymes like kinases and topoisomerase I, and to induce cell cycle arrest. nih.gov For instance, a dithiocarbamate (B8719985) derivative containing a 2(5H)-furanone-piperazine group showed significant in vitro cytotoxicity against HeLa and SMMC-7721 cell lines with IC50 values as low as 0.006 µM. nih.gov

Anti-inflammatory Drugs: The furanone scaffold has been instrumental in the development of anti-inflammatory agents. A notable example is the synthesis of Rofecoxib (Vioxx), a selective COX-2 inhibitor, which utilized 3,4-dibromo-2(5H)-furanone as a key starting material in a process involving sequential Suzuki coupling reactions. nih.gov Additionally, studies on 4,5-diaryl 3(2H)furanones have demonstrated their anti-inflammatory and COX-1/2 inhibitory actions. nih.gov

Table 2: Bioactive Furanone Derivatives as Therapeutic Candidates

| Furanone Derivative Class | Therapeutic Target | Example of Activity |

|---|---|---|

| 3,4-Diaryl-2(5H)-furanones | Cancer Cells | Potent cytotoxicity with ED50 < 20 nM in multiple cell lines nih.gov |

| Dithiocarbamate-furanone conjugate | Cancer Cells (HeLa, SMMC-7721) | IC50 of 0.06 µM and 0.006 µM, respectively nih.gov |

| 3,4-Dibromo-2(5H)-furanone | Cyclooxygenase-2 (COX-2) | Intermediate in the synthesis of Rofecoxib nih.gov |

Derivatives of 2(5H)-furanone have been extensively investigated for their antimicrobial properties. Compounds possessing this scaffold, isolated from natural sources or synthesized in the lab, exhibit bioactivity against a range of microorganisms. nih.govresearchgate.net

Novel sulfonyl derivatives, such as 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105), have shown significant bactericidal properties against both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgresearchgate.net This compound exhibited a minimal inhibitory concentration (MIC) of 10 mg/L for MSSA. frontiersin.org Furthermore, derivatives of mucochloric and mucobromic acid are active against various bacteria, with a 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone showing an MIC of 8 µg/mL against MRSA. nih.govmdpi.com The 2(5H)-furanone ring is also a component of known fungicides. nih.govmdpi.com

A promising therapeutic strategy against bacterial infections is the disruption of quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. nih.govnih.gov Furanones have emerged as potent inhibitors of QS systems, particularly in pathogenic bacteria like Pseudomonas aeruginosa. nih.govplos.org

These compounds act as antagonists of N-Acylhomoserine lactone (AHL) signaling molecules, which are key autoinducers in many Gram-negative bacteria. nih.govnih.gov By interfering with AHL-receptor binding, furanones can inhibit the expression of virulence factors and prevent the formation of biofilms, which are notoriously resistant to conventional antibiotics. nih.govresearchgate.net Studies have shown that 2(5H)-furanone can inhibit QS mediated by a wide range of AHLs, suggesting its potential as a broad-spectrum quorum quenching agent. nih.gov This activity can help to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes for 3,4-Dichloro-5-phenyl-2(5H)-Furanone and its Analogs

The advancement of furanone-based therapeutics is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current research emphasizes the need to move beyond traditional synthetic pathways towards more sustainable practices. A promising avenue involves leveraging biomass-derived furanic compounds as starting materials, which aligns with the principles of green chemistry. nih.gov The use of natural metabolism, where living cells synthesize complex C6-furanics, presents a novel and sustainable approach that minimizes chemical waste. nih.gov

Future synthetic strategies could focus on:

Catalytic Innovations: The use of novel catalysts, such as titanium silicate (B1173343) molecular sieves, has shown efficiency in the synthesis of 5-hydroxy-2(5H)-furanone. rsc.org Further exploration of heterogeneous catalysts could lead to more sustainable and scalable production processes for furanone derivatives. acs.org

Versatile Building Blocks: Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a highly functionalized and reactive molecule that serves as a versatile building block for a variety of synthetic transformations. mdpi.comnih.govnih.gov Its unique structure, with two chlorine atoms of differing reactivity and a reactive hydroxyl group, allows for selective modifications to create a diverse library of analogs. mdpi.comnih.gov

Advanced Organic Reactions: Modern synthetic methods like the Mukaiyama aldol (B89426) reaction offer pathways to create complex and highly substituted furanones. researchgate.net The development of cascade reactions, which allow for the construction of multiple chemical bonds in a single step, could significantly improve the efficiency of synthesizing these compounds. organic-chemistry.org For instance, a catalyst system combining Rh(II) and Pd(0) has been used to promote a cyclization/allylic alkylation cascade to efficiently produce highly substituted 3(2H)-furanones. organic-chemistry.org

Deeper Elucidation of the Molecular Mechanisms Underlying Biological Activities

While numerous furanone derivatives have demonstrated significant biological effects, the precise molecular mechanisms often remain partially understood. A deeper mechanistic insight is crucial for rational drug design and for predicting potential off-target effects.

Key areas for future mechanistic studies include:

Antimicrobial and Anti-biofilm Mechanisms: Many furanones are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. nih.govasm.org Natural and synthetic 2(5H)-furanones have been shown to repress biofilm formation in a wide range of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comresearchgate.net It is hypothesized that furanones, as structural analogs of bacterial signaling molecules (AIs), may target QS receptors. nih.gov Future research should aim to identify the specific protein targets and provide a more detailed molecular basis for these anti-QS activities. nih.gov

Anticancer Mechanisms: Theoretical studies suggest that certain furanone derivatives may act as inhibitors of the Eag-1 (ether-à-go-go-1) potassium channel, which is implicated in the growth of cancer cells. ccij-online.orgccij-online.org Further experimental validation is needed to confirm these interactions and to explore other potential anticancer pathways. Some 3,4-dihalogeno-2(5H)-furanone derivatives have been shown to inhibit key enzymes involved in cancer, such as kinases and topoisomerase I. mdpi.comnih.gov

Enzyme Inhibition: The urease inhibitory activity of certain furan (B31954) chalcones has been documented, pointing to another potential therapeutic application. semanticscholar.org Detailed kinetic studies and structural biology approaches are needed to understand how these compounds interact with the active sites of target enzymes.

Advanced Structure-Activity Relationship (SAR) Studies for Lead Optimization and Drug Discovery

Systematic SAR studies are fundamental to identifying the chemical features responsible for the biological activity of furanone derivatives and for optimizing lead compounds to enhance potency and selectivity.

Future SAR investigations should focus on:

Systematic Structural Modification: The high reactivity of the 3,4-dihalo-5-hydroxy-2(5H)-furanone scaffold allows for diverse structural modifications at multiple positions. mdpi.comnih.gov By systematically altering substituents on the furanone ring and the phenyl group of this compound, researchers can map the chemical space required for specific biological activities.

Identification of Key Pharmacophores: SAR studies have already revealed important structural motifs. For example, in a series of furan chalcones, derivatives containing 2,5-dichloro or 2-chloro moieties were identified as the most potent urease inhibitors. semanticscholar.org Similarly, the combination of a sulfonyl group and a chiral terpene moiety in 2(5H)-furanone derivatives has been shown to yield compounds with prominent activity against Staphylococcus aureus. mdpi.comnih.gov

Use as Linkers: Furanone derivatives, particularly those synthesized with amino acid side chains, are being investigated as potential linkers to conjugate with other bioactive molecules, a strategy that could lead to drugs with novel or dual modes of action. rsc.org

Development of Chiral Synthetic Approaches and Assessment of Stereoisomeric Bioactivity

Chirality plays a critical role in the biological activity of many pharmaceuticals, as stereoisomers can exhibit significantly different potency, efficacy, and toxicity profiles. The C5 position of the 2(5H)-furanone ring is a chiral center, and the stereochemistry at this position can profoundly influence biological function.

Priorities for future research include:

Enantioselective Synthesis: There is a need to develop robust and scalable methods for the enantioselective synthesis of furanone derivatives. researchgate.net Techniques such as the catalytic Mukaiyama aldol α-addition and enantioselective α-alkylation are promising approaches. researchgate.net The synthesis of optically active sulfur-containing 2(5H)-furanone derivatives has been successfully reported, demonstrating the feasibility and importance of such strategies. mdpi.comnih.gov

Stereochemical Control: Synthetic routes starting from mucochloric acid derivatives often result in a racemic mixture at the C5 carbon. nih.govresearchgate.net Future research should focus on methods that allow for the separation of these diastereomers or, preferably, on stereoselective syntheses that yield a single desired isomer. nih.gov Introducing a chiral substituent at the C5 carbon can prevent racemization and allow for the creation of compounds with novel biological activities. nih.gov

Biological Evaluation of Stereoisomers: It is imperative to individually assess the biological activity of each stereoisomer of a chiral furanone derivative. This will provide a clearer understanding of the SAR and help identify the most active and safest isomer for further development. For instance, novel thioethers have been obtained through the interaction of stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with thiols. mdpi.comnih.gov

Investigation of Resistance Mechanisms in Microorganisms against Furanone Derivatives

The global rise of antimicrobial resistance is a major public health crisis, making the development of novel antimicrobial agents with a low propensity for resistance development a top priority. nih.gov Furanones are particularly interesting in this context as many act by targeting virulence factors like biofilm formation rather than bacterial growth, which may exert less selective pressure for the development of resistance. asm.orgfrontiersin.org

Future research should address:

Resistance Potential: Studies are needed to determine the frequency at which microorganisms develop resistance to furanone derivatives upon prolonged exposure. Encouragingly, some furanone derivatives have been reported to have a low risk of resistance development. researchgate.net

Overcoming Existing Resistance: Furanones have shown promise in overcoming existing antibiotic resistance mechanisms. For example, the synthetic furanone C-30, when combined with the antibiotic colistin (B93849), was able to rescue colistin resistance in Gram-negative bacteria. asm.org Further investigation into such synergistic combinations is warranted.

Translational Research towards Clinical Applications of Promising Derivatives

The ultimate goal of medicinal chemistry research is the translation of promising laboratory findings into clinically effective therapies. For furanone derivatives, this requires a concerted effort to move the most promising lead compounds through the preclinical and clinical development pipeline.

Key steps in the translational pathway include:

Preclinical In Vivo Studies: Promising compounds identified through in vitro screening must be evaluated in relevant animal models of disease. For example, a furanone sulfone derivative, in combination with the antibiotic gentamicin, was shown to accelerate bacterial decontamination and improve the healing of infected skin wounds in a rat model. nih.gov

Pharmacokinetic Profiling: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates is essential for their development as drugs.

Oncology Applications: A furanone derivative, designated Compound 3a, has demonstrated significant cytotoxic activity against a panel of 60 human cancer cell lines, including leukemia, lung, colon, and breast cancer. nih.gov This compound was also found to be a potent inhibitor of MAPK14, suggesting a clear path for further investigation as a potential anticancer agent. nih.gov

Diagnostic Potential: Beyond therapeutics, furanone-based reagents have been proposed for use in the early detection of tumor cells, representing another avenue for clinical translation. mdpi.com

Q & A

Q. What are the common synthetic routes for 3,4-dichloro-5-phenyl-2(5H)-furanone and its derivatives?

- Methodological Answer: The synthesis typically involves halogenation and functional group modifications. For example:

- Aldol Condensation : Reacting 2,3-dichlorobenzaldehyde with furanone precursors under base catalysis (e.g., KOH) in ethanol at 50–100°C forms the core structure .

- Cross-Coupling Reactions : Pd-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) introduces aryl or alkyl groups. For example, 3,4-dibromo-2(5H)-furanone undergoes coupling with benzyl or isopropyl groups to yield substituted derivatives .

- Halolactonization : 2,3-Allenoic acids treated with iodine or bromine in the presence of chiral bases (e.g., cinchonidine) yield enantiomerically pure 4-halo-5-hydroxyfuranones .

Q. How is the antibacterial activity of this compound derivatives assessed?

- Methodological Answer: Antibacterial efficacy is evaluated via:

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive (e.g., S. aureus) strains using broth microdilution. Derivatives with chlorine substituents show enhanced activity due to electrophilic reactivity .

- Biofilm Inhibition : Assess reduction in biofilm formation using crystal violet staining or confocal microscopy. Unleachable polymer-bound derivatives minimize cytotoxicity while retaining efficacy .

Q. What analytical techniques are used to characterize this compound derivatives?

- Methodological Answer: Key methods include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns, with chlorine atoms causing deshielding (~6–8 ppm for C-Cl) .

- X-ray Crystallography : Resolves stereochemistry, e.g., chair conformations in menthol-substituted derivatives .

- Mass Spectrometry (HRMS) : Validates molecular weights and fragmentation patterns, critical for halogenated compounds .

Advanced Research Questions

Q. What structural features enhance the antibacterial efficacy of this compound derivatives?

- Methodological Answer:

- Electrophilic Chlorine Atoms : The 3,4-dichloro configuration increases reactivity with bacterial thiols (e.g., glutathione), disrupting redox homeostasis .

- Phenyl Substituents : The 5-phenyl group enhances lipophilicity (LogP ~2.5), improving membrane penetration. Computational studies show lower energy gaps (HOMO-LUMO) in phenyl derivatives, correlating with higher reactivity .

- Hydroxyl Group at C5 : The 5-hydroxy group in mucochloric acid increases mutagenicity but can be replaced with methoxy or ethoxy groups to reduce toxicity while retaining activity .

Q. How do computational studies inform the design of furanone derivatives?

- Methodological Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO energy gaps). For 5-phenyl derivatives, a smaller gap (4.5 eV vs. 5.2 eV in unsubstituted furanone) suggests higher antioxidative potential .

- Molecular Dynamics (MD) : Simulates interactions with bacterial membranes. Phenyl groups stabilize binding via π-π stacking with membrane proteins .

- ADMET Profiling : Estimates bioavailability and toxicity. Chlorine substituents may increase hepatotoxicity, necessitating in vitro genotoxicity assays (e.g., micronucleus tests) .

Q. How can contradictory data on biological activity (e.g., antibacterial vs. genotoxic) be resolved?

- Methodological Answer:

- Dose-Response Analysis : Genotoxicity (e.g., micronucleus formation in L5178Y cells) often occurs at higher concentrations (>10 µM) than antibacterial effects (<5 µM). Establish therapeutic windows using cytotoxicity ratios (CC50/MIC) .

- Structural Optimization : Replace the 5-hydroxy group with alkoxy or polymer-bound moieties. For example, 5-ethoxy derivatives reduce mutagenicity by 36–49× compared to hydroxy analogs while maintaining antibacterial activity .

- Mechanistic Studies : Use transcriptomics to identify off-target effects. Chlorohydroxyfuranones (CHFs) may upregulate oxidative stress genes (e.g., sodA, katG), requiring ROS scavengers in formulation .

Q. What methodologies address the mutagenic potential of chlorohydroxyfuranones?

- Methodological Answer:

- In Vitro Genotoxicity Assays :

- Microscale Micronucleus Test : Quantify micronuclei in L5178Y mouse lymphoma cells after 24-h exposure. CMCF (3-chloro-4-(chloromethyl)-5-hydroxy derivative) is the most genotoxic (EC50 = 0.8 µM) .

- Unscheduled DNA Synthesis (UDS) : Measure DNA repair in rat hepatocytes. MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) induces UDS at 5 µM, indicating clastogenicity .

- Structure-Activity Relationships (SAR) : Replace chlorine with less electrophilic groups (e.g., fluorine) or introduce bulky substituents (e.g., menthyloxy) to sterically hinder DNA adduct formation .

Data Contradiction Analysis

Q. How do researchers reconcile the dual role of this compound as both an antibacterial and genotoxic agent?

- Methodological Answer:

- Context-Dependent Effects : Antibacterial activity is often observed at lower concentrations (1–5 µM) via thiol-mediated mechanisms, while genotoxicity requires higher doses (>10 µM) and direct DNA alkylation .

- Formulation Strategies : Encapsulate derivatives in nanoparticles (e.g., PLGA) for targeted delivery, reducing systemic exposure. Unleachable dental polymers show localized efficacy without genotoxicity .

- Regulatory Compliance : Follow IARC guidelines (Group 2B carcinogen for MX) by prioritizing derivatives with >50× selectivity indices (IC50/MIC) in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.